2-(2-Bromoethyl)furan 2-(2-Bromoethyl)furan
Brand Name: Vulcanchem
CAS No.: 123217-93-6
VCID: VC3795224
InChI: InChI=1S/C6H7BrO/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4H2
SMILES: C1=COC(=C1)CCBr
Molecular Formula: C6H7BrO
Molecular Weight: 175.02 g/mol

2-(2-Bromoethyl)furan

CAS No.: 123217-93-6

Cat. No.: VC3795224

Molecular Formula: C6H7BrO

Molecular Weight: 175.02 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromoethyl)furan - 123217-93-6

Specification

CAS No. 123217-93-6
Molecular Formula C6H7BrO
Molecular Weight 175.02 g/mol
IUPAC Name 2-(2-bromoethyl)furan
Standard InChI InChI=1S/C6H7BrO/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4H2
Standard InChI Key GHXHSSXMCLDXLI-UHFFFAOYSA-N
SMILES C1=COC(=C1)CCBr
Canonical SMILES C1=COC(=C1)CCBr

Introduction

Synthesis and Production

Industrial and Laboratory-Scale Synthesis

The synthesis of 2-(2-bromoethyl)furan typically involves the bromination of 2-ethylfuran under controlled conditions. In laboratory settings, this is achieved by reacting 2-ethylfuran with bromine (Br₂) in nonpolar solvents such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction proceeds via radical or electrophilic pathways, depending on the initiation method, with yields optimized by maintaining temperatures between 0–25°C to minimize side reactions like over-bromination or ring opening. Industrial production often employs continuous flow reactors to enhance scalability and safety, as bromine’s volatility and toxicity necessitate stringent process controls.

Key Synthetic Challenges

  • Selectivity: Ensuring mono-bromination at the ethyl group requires precise stoichiometry and reaction time.

  • Purification: Separation from unreacted starting materials and di-brominated byproducts is achieved via fractional distillation or column chromatography.

Chemical Reactivity and Functionalization

Nucleophilic Substitution Reactions

The bromoethyl group undergoes Sₙ2 reactions with a wide range of nucleophiles, enabling the synthesis of substituted furan derivatives. For example:

  • Amines: React to form 2-(2-aminoethyl)furan derivatives, which serve as precursors to bioactive molecules.

  • Thiols: Yield thioether-functionalized furans, useful in polymer chemistry.

  • Alkoxides: Produce 2-(2-alkoxyethyl)furans, intermediates for fragrances and pharmaceuticals.

Cyclization and Ring-Opening Reactions

Intramolecular cyclizations with diketones or enolates generate fused bicyclic structures, such as tetrahydrobenzofuranones, which are valuable in natural product synthesis. For instance, reaction with cyclohexane-1,3-dione under basic conditions forms a six-membered lactone fused to the furan ring.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings, including:

  • Suzuki-Miyaura Coupling: With aryl boronic acids to form biaryl-furan hybrids.

  • Heck Reaction: With alkenes to produce alkenylfurans, which are key motifs in materials science.

Redox Transformations

  • Oxidation: Treatment with KMnO₄/H₂SO₄ oxidizes the furan ring to a γ-lactone, while catalytic hydrogenation (H₂/Pd-C) reduces the bromoethyl group to an ethyl chain.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the bromoethyl group to ethylene, though this often deoxygenates the furan ring.

Biological Activity and Mechanistic Insights

Anticancer Properties

2-(2-Bromoethyl)furan exhibits dose-dependent antiproliferative effects against leukemia (e.g., HL60) and solid tumor cell lines (e.g., MCF-7 breast cancer). Mechanistic studies suggest it induces apoptosis via mitochondrial pathway activation, characterized by caspase-3/7 activation and cytochrome c release. Additionally, it arrests the cell cycle at the G2/M phase by disrupting microtubule assembly, akin to vinca alkaloids.

Antimicrobial Activity

Preliminary screens indicate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 20–40 μg/mL) and fungi (e.g., Candida albicans). The bromoethyl group likely interacts with microbial cell membranes, causing permeability changes and ion leakage.

Applications in Research and Industry

Pharmaceutical Development

  • Prodrug Design: The bromoethyl group serves as a leaving group in prodrugs targeting esterase-rich tissues.

  • Antiviral Agents: Derivatives inhibit viral proteases in HIV-1 and hepatitis C via covalent binding.

Material Science

  • Conductive Polymers: Thioether-functionalized derivatives enhance the conductivity of polythiophenes.

  • Coordination Complexes: Acts as a ligand for palladium and rhodium catalysts in cross-coupling reactions.

Comparison with Structural Analogs

Property2-(2-Bromoethyl)furan2-(Bromomethyl)furan
Molecular FormulaC₆H₇BrOC₅H₅BrO
Boiling Point154–160°C154.8°C
ReactivitySN2 at β-carbonSN2 at α-carbon
ApplicationsAnticancer agentsPolymer crosslinkers

The extended ethyl chain in 2-(2-bromoethyl)furan reduces steric hindrance during nucleophilic attacks compared to 2-(bromomethyl)furan, enabling broader synthetic utility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator